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molecular formula C7H5ClN2S2 B8489369 4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine

4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine

Cat. No. B8489369
M. Wt: 216.7 g/mol
InChI Key: HZJRMJFSEBGODW-UHFFFAOYSA-N
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Patent
US08470850B2

Procedure details

To a solution of 20 (shown in the scheme 4) (200 mg, 1.18 mmol) in THF (11 mL) was added n-BuLi (566 μL, 1.42 mmol, 2.5M in THF) very slowly at −78° C. and the mixture was stirred for 15 min at the same conditions. A solutions of dimethyl disulfide (160 uL, 1.77 mmol) and MeI (110 μL, 1.77 mmol) in THF (1 mL) was added drop wise. The reaction mixture was stirred for 2 h at −78° C., quenched with saturated aqueus NH4Cl solution, and extracted with DCM. The extract was dried over anhydrous Na2SO4 and concentrated to afford the title compound 280 (210 mg, 82% yield) as a yellowish solid. MS (m/z): 217.0(M+H) (found).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
566 μL
Type
reactant
Reaction Step Two
Quantity
160 μL
Type
reactant
Reaction Step Three
Name
Quantity
110 μL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[S:10][CH:9]=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Li]CCCC.[CH3:16][S:17]SC.CI>C1COCC1>[Cl:1][C:2]1[C:3]2[S:10][C:9]([S:17][CH3:16])=[CH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CS2
Step Two
Name
Quantity
566 μL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
160 μL
Type
reactant
Smiles
CSSC
Name
Quantity
110 μL
Type
reactant
Smiles
CI
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min at the same conditions
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueus NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(S2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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